molecular formula C21H15N5O4S B4231801 2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B4231801
M. Wt: 433.4 g/mol
InChI Key: LACQJBHUMYJIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions.

    Formation of the Isoindole-1,3(2H)-dione Core: This can be achieved through a condensation reaction involving phthalic anhydride and appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can occur at the triazole ring and the isoindole-1,3(2H)-dione core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may yield dihydrotriazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes and receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and mechanisms.

Industry

    Materials Science: The compound’s unique structure may impart desirable properties to materials, such as conductivity or fluorescence, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism by which 2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the furan and thiophene rings can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione: This compound is unique due to the presence of both furan and thiophene rings, which are less common in similar compounds.

    3-(2-furyl)-5-(2-thienylmethylamino)-1H-1,2,4-triazole: Lacks the isoindole-1,3(2H)-dione core.

    2-(2-{3-(2-furyl)-5-[(2-thienylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole: Lacks the dione functionality.

Uniqueness

The combination of the triazole, furan, and thiophene rings with the isoindole-1,3(2H)-dione core makes this compound unique

Properties

IUPAC Name

2-[2-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4S/c27-17(12-25-19(28)14-6-1-2-7-15(14)20(25)29)26-21(22-11-13-5-4-10-31-13)23-18(24-26)16-8-3-9-30-16/h1-10H,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQJBHUMYJIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C(=NC(=N3)C4=CC=CO4)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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